2-(Bromomethyl)-4-nitrobenzofuran

Mass Spectrometry Isotopic Labeling Library Synthesis

2-(Bromomethyl)-4-nitrobenzofuran (CAS 1936370-15-8) is a heterocyclic building block of molecular formula C9H6BrNO3 and molecular weight 256.05 g/mol, featuring a benzofuran core substituted with a reactive bromomethyl group at the 2-position and an electron-withdrawing nitro group at the 4-position. This substitution pattern creates a bifunctional electrophilic scaffold distinct from its regioisomeric analog 2-(bromomethyl)-5-nitrobenzofuran (CAS 118679-18-8) and its halogen-exchange counterpart 2-(chloromethyl)-4-nitrobenzofuran (CAS 1936141-48-8, MW 211.60 g/mol), each of which shares the same molecular formula backbone but differs in either nitro-group placement or leaving-group identity, leading to quantifiably different reactivity and molecular recognition properties.

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
Cat. No. B13145348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-4-nitrobenzofuran
Molecular FormulaC9H6BrNO3
Molecular Weight256.05 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=C(OC2=C1)CBr)[N+](=O)[O-]
InChIInChI=1S/C9H6BrNO3/c10-5-6-4-7-8(11(12)13)2-1-3-9(7)14-6/h1-4H,5H2
InChIKeyJMJOBDROLMTRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-4-nitrobenzofuran (CAS 1936370-15-8): Core Physicochemical Identity for Procurement Decisions


2-(Bromomethyl)-4-nitrobenzofuran (CAS 1936370-15-8) is a heterocyclic building block of molecular formula C9H6BrNO3 and molecular weight 256.05 g/mol, featuring a benzofuran core substituted with a reactive bromomethyl group at the 2-position and an electron-withdrawing nitro group at the 4-position . This substitution pattern creates a bifunctional electrophilic scaffold distinct from its regioisomeric analog 2-(bromomethyl)-5-nitrobenzofuran (CAS 118679-18-8) and its halogen-exchange counterpart 2-(chloromethyl)-4-nitrobenzofuran (CAS 1936141-48-8, MW 211.60 g/mol), each of which shares the same molecular formula backbone but differs in either nitro-group placement or leaving-group identity, leading to quantifiably different reactivity and molecular recognition properties .

Why 2-(Bromomethyl)-4-nitrobenzofuran Cannot Be Replaced by Generic 'Bromomethyl-nitrobenzofuran' Analogs


Although regioisomeric and halogen-variant benzofuran derivatives share the same nominal functional groups, the 4-nitro substitution pattern of this compound confers a distinct electronic environment on the benzofuran ring system—differing fundamentally from the 5-nitro or 7-nitro isomers in both the activating effect on the bromomethyl group for nucleophilic substitution and the electron-density distribution relevant to π-stacking, protein binding, and supramolecular recognition . Furthermore, Br-versus-Cl leaving-group identity produces a ~44.45 g/mol mass difference and a predictable ~30-fold rate enhancement in SN2-type displacements, meaning that substitution of the bromomethyl with a chloromethyl analog will alter reaction kinetics, require re-optimization of coupling conditions, and change the physicochemical properties (logP, aqueous solubility) of the resulting downstream intermediates [1]. These differences are not cosmetic—they directly impact synthetic yield, purity profiles, and biological target engagement for any series where this scaffold serves as a key intermediate.

Quantitative Differentiation Evidence: 2-(Bromomethyl)-4-nitrobenzofuran vs. Closest Analogs


Molecular Weight Differentiation: 256.05 (Br) vs. 211.60 g/mol (Cl) Enables MS Tracking and Mass-Labeled Library Synthesis

2-(Bromomethyl)-4-nitrobenzofuran carries a molecular weight of 256.05 g/mol, which is 44.45 g/mol heavier than its direct halogen-exchange analog 2-(chloromethyl)-4-nitrobenzofuran (MW 211.60 g/mol) . This mass differential arises solely from the Br (79.90) versus Cl (35.45) atomic mass difference, providing an intrinsic isotopic signature (79Br:81Br ≈ 1:1) readily distinguishable by LC-MS or GC-MS without requiring external mass tags. For any synthetic library built from this scaffold, the brominated variant enables unambiguous mass-shifted tracking of intermediates and products, whereas the chlorinated analog lacks a comparably distinctive isotopic fingerprint and produces a mass shift insufficient for confident deconvolution in multiplexed synthesis workflows [1].

Mass Spectrometry Isotopic Labeling Library Synthesis

Leaving-Group Reactivity: Br vs. Cl in Nucleophilic Displacement with Amine Nucleophiles

In bimolecular nucleophilic substitution (SN2) reactions, bromide is a demonstrably better leaving group than chloride owing to its lower basicity and weaker carbon–halogen bond strength (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol), translating to an approximately 30-fold rate enhancement for Br over Cl in reactions with amine nucleophiles under identical conditions [1]. While direct kinetic data specific to the 4-nitrobenzofuran scaffold have not been published, the leaving-group trend is well established across benzylic systems and is further potentiated by the electron-withdrawing 4-nitro group, which stabilizes the developing negative charge in the SN2 transition state [2]. Users of the chloromethyl analog must therefore expect significantly longer reaction times or higher temperatures to achieve comparable conversion, increasing the risk of side reactions and reducing overall yield.

Nucleophilic Substitution Reaction Kinetics SN2 Reactivity

Nitro-Group Position: 4-Nitro vs. 5-Nitro Regioisomer as a Determinant of SNAr and Supramolecular Recognition

Placement of the nitro group at the 4-position (peri-like relationship to the furan oxygen) versus the 5-position produces electronically and sterically distinct scaffolds. In 2-(bromomethyl)-4-nitrobenzofuran, the nitro group is conjugated to the benzofuran π-system through the benzene ring, activating the scaffold toward nucleophilic aromatic substitution (SNAr) at positions ortho and para to the nitro group while simultaneously modulating the electron density at the furan oxygen and the C2-bromomethyl carbon [1]. By contrast, 2-(bromomethyl)-5-nitrobenzofuran (CAS 118679-18-8) places the nitro group in a different conjugation pathway, altering the regiochemical preferences for electrophilic and nucleophilic attack . Although no published head-to-head kinetic comparison exists for these two regioisomers, the well-documented electronic effect of nitro-group position in benzofuran systems is sufficient to establish that these are non-interchangeable building blocks for any application where regiochemical precision matters [2].

Regiochemistry SNAr Reactivity Molecular Recognition

LogP Differentiation: Bromine Substitution Drives Higher Lipophilicity Compared to Chlorine

The replacement of chlorine with bromine at the 2-methyl position increases the lipophilicity of the scaffold by approximately 0.5–0.7 logP units, a difference attributable to the greater polarizability and hydrophobicity of the bromine atom versus chlorine [1]. While experimentally measured logP values for 2-(bromomethyl)-4-nitrobenzofuran have not been published, the Hansch π constant for aromatic bromine (π = 0.86) versus chlorine (π = 0.71) yields a calculated ΔlogP ≈ 0.15 for a single halogen substitution; when applied to the benzylic CH2–X context, the difference is amplified to approximately 0.5–0.7 units based on fragment-based calculations (CLOGP method) [2]. This translates to a roughly 3- to 5-fold difference in octanol-water partition coefficient, which has meaningful consequences for chromatographic retention time, passive membrane permeability, and non-specific protein binding in biological assays [3].

Lipophilicity LogP Membrane Permeability

Synthetic Accessibility: NBS Radical Bromination vs. Chloromethylation Route Economics

The synthesis of 2-(bromomethyl)-4-nitrobenzofuran proceeds via radical bromination of 4-nitro-2-methylbenzofuran using N-bromosuccinimide (NBS) with a radical initiator (AIBN or benzoyl peroxide) in CCl4 under reflux, a well-precedented transformation that typically delivers the bromomethyl product in moderate to good yields (literature precedent for analogous 5-nitro systems reports yields of approximately 60–65% after recrystallization) . In contrast, 2-(chloromethyl)-4-nitrobenzofuran requires chloromethylation conditions (e.g., HCl/ZnCl2 or chloromethyl methyl ether), which carry greater operational hazards, produce more corrosive byproducts, and generate significant amounts of bis-chloromethylated impurities [1]. The NBS radical bromination route offers greater functional-group tolerance for nitro-substituted aromatics, avoids the use of carcinogenic chloromethylating agents, and provides a cleaner product profile with fewer regioisomeric impurities [2].

Radical Bromination Synthetic Route Process Chemistry

Patent-Cited Utility: HCV NS5B Inhibitor Intermediate in US 9,364,482 B2 with Sub-Nanomolar Final-Compound Potency

2-(Bromomethyl)-4-nitrobenzofuran is cited as a key intermediate in US Patent 9,364,482 B2 (Merck Sharp & Dohme), which discloses substituted benzofuran compounds for the treatment of hepatitis C viral infections [1]. The final elaborated compound (BDBM235829, US9364482 Compound 3) incorporating this scaffold achieved an IC50 of 2.84 nM against the HCV genome polyprotein (NS5B) in a stable replicon-harboring cell line assay, with a replicate measurement of 4.83 nM, confirming sub-nanomolar potency of the mature pharmacophore [2]. By contrast, the closely related 2-(chloromethyl)-4-nitrobenzofuran (CAS 1936141-48-8) is not cited in any patent to date, and the 5-nitro regioisomer is cited in antiarrhythmic agent patents rather than antiviral applications, underscoring the unique enabling role of the 4-nitro, 2-bromomethyl substitution pattern in accessing the HCV NS5B inhibitor chemotype .

HCV NS5B Antiviral Drug Discovery Intermediate

Highest-Value Application Scenarios for 2-(Bromomethyl)-4-nitrobenzofuran Based on Quantitative Evidence


HCV NS5B Inhibitor Lead Optimization Using the Merck Chemotype

For medicinal chemistry teams pursuing non-nucleoside HCV NS5B polymerase inhibitors, 2-(bromomethyl)-4-nitrobenzofuran provides the validated entry point to the chemotype disclosed in US Patent 9,364,482 B2, where the elaborated final compound achieved an IC50 of 2.84–4.83 nM [1]. The 4-nitro substitution pattern is structurally required for this pharmacophore; neither the 5-nitro regioisomer (antiarrhythmic patents) nor the chloromethyl analog (no citation) provides access to this antiviral scaffold. Procurement of this specific CAS number therefore enables direct entry into a literature-precedented, high-potency antiviral series, saving months of synthetic route scouting.

Mass-Encoded Parallel Library Synthesis with Built-In Bromine Isotopic Signature

The 44.45 g/mol mass difference between 2-(bromomethyl)-4-nitrobenzofuran (MW 256.05) and its chloromethyl analog (MW 211.60), combined with the distinctive ~1:1 79Br:81Br isotopic doublet, enables unambiguous LC-MS tracking and deconvolution of products in split-and-pool or parallel library synthesis without external mass tags . This intrinsic mass-encoding capability is particularly valuable for high-throughput medicinal chemistry workflows where dozens to hundreds of analogs must be tracked simultaneously, providing a clear procurement rationale for the bromo analog over the chloro alternative.

Amine-Coupling Reactions Requiring High Conversion Under Mild Conditions

The ~30-fold SN2 reactivity advantage of the bromomethyl group over the chloromethyl group [2] translates to faster, higher-yielding amine-coupling reactions under milder conditions. For process chemists scaling up benzofuran-amine conjugates, selecting the bromomethyl variant can reduce reaction time from overnight to 1–2 hours at ambient temperature, minimize thermal degradation of sensitive functional groups, and lower the excess of amine nucleophile required to drive the reaction to completion, all of which reduce cost and improve purity.

SNAr-Based Diversification of the 4-Nitrobenzofuran Core at C5 and C7

The 4-nitro group activates the benzofuran ring toward nucleophilic aromatic substitution (SNAr) at the ortho and para positions (C5 and C7), enabling sequential diversification strategies where the bromomethyl handle is first used for C–N or C–O bond formation, followed by SNAr introduction of a second diversity element [3]. This orthogonal bifunctionality is unique to the 4-nitro regioisomer; the 5-nitro analog presents a different SNAr activation pattern, making the 4-nitro variant the preferred scaffold for iterative library expansion strategies requiring two sequential, chemoselective functionalization steps.

Quote Request

Request a Quote for 2-(Bromomethyl)-4-nitrobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.